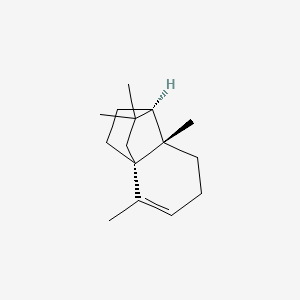

(-)-alpha-Neoclovene

Description

Overview of Sesquiterpenoid Structural Classes

The structural diversity of sesquiterpenoids arises from the various ways the 15-carbon farnesyl pyrophosphate (FPP) precursor can be folded and cyclized. wikipedia.orgnih.gov This leads to a wide array of carbocyclic skeletons. Major classes include:

Germacranolides: Characterized by a 10-membered ring. wikipedia.org

Eudesmanolides: Featuring a decalin ring system. nih.govwikipedia.org

Guaianolides: Containing a seven-membered ring fused to a five-membered ring. wikipedia.org

Cadinanes: Possessing two fused six-membered rings. wikipedia.org

Caryophyllenes: Notable for a nine-membered ring fused to a cyclobutane (B1203170) ring. wikipedia.org

Beyond these, numerous other skeletal types exist, contributing to the thousands of identified sesquiterpenes. wikipedia.org

Significance of Tricyclic Carbon Skeletons in Natural Product Diversity

Tricyclic skeletons are a prominent feature in many natural products, contributing to their unique three-dimensional structures and biological activities. nih.gov The arrangement of the fused rings can vary significantly, leading to different ring systems like the 6-5-5, 6-6-5, and 6-7-5 tricyclic cores. nih.govpurdue.edursc.org The synthesis of these complex structures presents a considerable challenge to chemists, driving the development of new synthetic methodologies. nih.govpurdue.edu The rigid frameworks of tricyclic natural products often position functional groups in specific spatial orientations, which is crucial for their interaction with biological targets.

Historical Context of Neoclovene (B12056202) Class Sesquiterpene Research

The study of neoclovene and its isomers is historically linked to the acid-catalyzed rearrangements of caryophyllene (B1175711). nih.govcaltech.edu Early research in this area focused on understanding the complex cationic cyclizations and rearrangements that lead to the formation of various tricyclic sesquiterpenes. nih.govcaltech.edu The first synthesis of neoclovene was reported in 1967. rsc.org Over the years, (-)-alpha-Neoclovene has been identified as a naturally occurring volatile compound in various plants, including ginseng (Panax ginseng). researchgate.netnih.govchemicalbook.com Its unique tricyclic structure and relationship to other sesquiterpenes have made it a subject of interest in the field of natural product chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJQJJWNFDNQGZ-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C13CCC2C(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746610 | |

| Record name | (-)-alpha-Neoclovene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-68-0 | |

| Record name | (-)-alpha-Neoclovene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Alpha Neoclovene

Determination of Molecular Formula and Elemental Composition

The foundational step in characterizing any chemical compound is the determination of its molecular formula and elemental composition. For (-)-alpha-Neoclovene, this was established as C15H24. chemicalbook.comchemnet.comalfa-chemistry.com This formula indicates that the molecule is composed of 15 carbon atoms and 24 hydrogen atoms.

The molecular weight of this compound is approximately 204.35 g/mol . chemicalbook.comchemnet.comalfa-chemistry.com This value is a critical piece of data, consistent with the molecular formula and essential for various analytical techniques, including mass spectrometry.

Table 1: Molecular and Elemental Properties of this compound

| Property | Value |

| Molecular Formula | C15H24 chemicalbook.comchemnet.comalfa-chemistry.com |

| Molecular Weight | 204.35 g/mol chemicalbook.comchemnet.comalfa-chemistry.com |

| Elemental Composition | Carbon (C), Hydrogen (H) |

Elucidation of Skeletal Connectivity and Ring Systems

The structural elucidation of this compound revealed a complex tricyclic skeleton. rsc.org This intricate framework consists of three fused rings. The IUPAC name for this structure is 2,6,8,8-tetramethyltricyclo[5.2.2.0¹,⁶]undec-2-ene. rsc.orgresearchgate.net This nomenclature precisely describes the connectivity of the atoms and the arrangement of the rings within the molecule.

The core structure is a testament to the complex cyclization reactions that occur in nature to form such sesquiterpenes. The elucidation of this skeletal connectivity was a significant step in understanding the chemistry of this class of compounds.

Assignment of Relative and Absolute Stereochemistry

The stereochemistry of a molecule defines the three-dimensional arrangement of its atoms. For this compound, determining both the relative and absolute stereochemistry was crucial for a complete structural description.

The relative configuration describes the spatial arrangement of different parts of the molecule in relation to each other. unacademy.comlibretexts.org In contrast, the absolute configuration provides the exact three-dimensional arrangement of the atoms in space, defining the molecule's chirality. unacademy.comlibretexts.orglibretexts.org

The specific enantiomer, this compound, is designated by the (1S,7aS) configuration for its stereocenters. This assignment was determined using techniques such as X-ray crystallography and advanced spectroscopic methods, which allow for the unambiguous determination of the spatial orientation of the atoms. unacademy.comlibretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. libretexts.orgqmul.ac.uk

Application of Spectroscopic Techniques for Structural Confirmation

A variety of spectroscopic techniques are indispensable for confirming the structure of complex organic molecules like this compound. dntb.gov.uanih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. researchgate.net Techniques like HMQC and HMBC are used to establish correlations between protons and carbons, helping to piece together the molecule's connectivity. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. nih.gov This technique confirms the molecular weight and can offer clues about the structure based on the fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, IR spectroscopy would confirm the presence of C-H bonds and the C=C double bond within the structure.

Table 2: Spectroscopic Data for this compound

| Technique | Observation |

| ¹H NMR | Provides data on the chemical shifts and coupling constants of the hydrogen atoms. |

| ¹³C NMR | Reveals the number of unique carbon environments and their chemical shifts. researchgate.net |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight of 204.35. nih.gov |

| Optical Rotation | The specific rotation ([α]D) for this compound is -79°. sigmaaldrich.com |

Isomeric Relationships with Related Sesquiterpenes

This compound is part of a larger family of sesquiterpenes and shares isomeric relationships with several other compounds, most notably caryophyllene (B1175711) and clovene. google.comnih.govcaltech.edu Isomers are molecules that have the same molecular formula but different arrangements of atoms.

Caryophyllene is a well-known bicyclic sesquiterpene that can undergo acid-catalyzed rearrangement to form the tricyclic structures of neoclovene (B12056202) and clovene. researchgate.netnih.govresearchgate.netgoogle.com This rearrangement highlights the close biosynthetic and chemical relationship between these compounds. Clovene is another tricyclic isomer that is often formed alongside neoclovene during the rearrangement of caryophyllene. google.comnih.govcaltech.edu

The study of these isomeric relationships provides insight into the reaction mechanisms and biosynthetic pathways that lead to the diverse array of sesquiterpene structures found in nature.

Natural Occurrence and Distribution of Alpha Neoclovene

Identification in Botanical Sources

(-)-alpha-Neoclovene is a notable component of the essential oil derived from the roots of Panax ginseng C.A. Meyer. nih.govekosfop.or.kr In an analysis of fresh P. ginseng root essential oil, α-neoclovene was identified as one of the primary constituents, accounting for 7.78% of the total oil by peak area. ekosfop.or.kr It co-occurs with other major sesquiterpenes such as α-humulene (13.91%), bicyclogermacrene (B1253140) (13.59%), and β-caryophyllene (8.24%). ekosfop.or.kr Studies have consistently reported that sesquiterpenes are the main volatile compounds in ginseng. researchgate.netresearchgate.net The volatile profile of ginseng, including α-neoclovene, is responsible for its unique and strong aroma. chemicalbook.comnih.gov

Beyond ginseng, this compound has been identified in the essential oils of a diverse range of plant species. The compound is a significant component in the essential oil of Pittosporum tobira roots, where it can be the main compound, reaching a concentration of 22.56%. nih.gov It has also been detected in the essential oils of Chrysanthemum indicum (5.1%), Stachys byzantina, Zanthoxylum mantaro, and Eryngium dilatatum. jmaterenvironsci.comscholarsresearchlibrary.comnih.govmdpi.com

The table below summarizes the identification of this compound in various botanical sources.

| Plant Species | Family | Plant Part | Reference |

| Panax ginseng (Korean Ginseng) | Araliaceae | Root | ekosfop.or.krnih.gov |

| Panax quinquefolius (American Ginseng) | Araliaceae | Root | researchgate.netresearchgate.net |

| Panax notoginseng | Araliaceae | - | naturalproducts.net |

| Pittosporum tobira | Pittosporaceae | Roots | nih.gov |

| Chrysanthemum indicum | Asteraceae | - | jmaterenvironsci.com |

| Stachys byzantina | Lamiaceae | - | scholarsresearchlibrary.com |

| Zanthoxylum mantaro | Rutaceae | Leaves | nih.gov |

| Piper subscutatum | Piperaceae | Leaves | nih.gov |

| Eryngium dilatatum | Apiaceae | - | mdpi.com |

| Schisandra chinensis | Schisandraceae | - | naturalproducts.net |

| Citrus aurantifolia (Lime) | Rutaceae | Peels | ijper.in |

Table 1: Botanical sources of this compound.

The presence and relative abundance of this compound and other sesquiterpenes can serve as chemotaxonomic markers to differentiate between closely related plant species or cultivars. researchgate.net This is particularly evident within the Panax genus. nih.govresearchgate.net Studies comparing the volatile profiles of Panax ginseng (Korean ginseng) and Panax quinquefolium (American ginseng) have shown that α-neoclovene is a predominant compound in Korean ginseng cultivars, while being present in much lower amounts, or sometimes not detected, in American ginseng. nih.govmdpi.com This difference in sesquiterpene composition, including α-neoclovene, β-panasinsene, and caryophyllene (B1175711), is a key factor in distinguishing the two species. nih.govresearchgate.net Furthermore, α-neoclovene has been identified as a compound that contributes to the discrimination among ginsengs cultivated using different methods. researchgate.net

Detection in Essential Oils from Various Plant Species

Isolation Methodologies from Natural Matrices

The isolation of this compound from plant materials typically begins with the extraction of the essential oil, which contains the volatile compounds. tandfonline.com The most common method for this initial extraction is distillation, such as steam distillation or hydrodistillation, using a Clevenger-type apparatus. ekosfop.or.krijper.inagriculturejournal.org

Once the essential oil is obtained, further separation and purification are required to isolate individual components. This is primarily achieved through chromatographic techniques. tandfonline.comnih.gov The crude essential oil is often subjected to column chromatography on silica (B1680970) gel. tandfonline.com Fractions are eluted using a solvent or a gradient of solvents, typically starting with non-polar solvents like n-hexane or n-pentane. tandfonline.comfrontiersin.org

The composition of the essential oil and the isolated fractions is analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). ekosfop.or.krnih.govscielo.br These methods separate the individual volatile compounds and provide data for their identification based on their retention indices and mass spectra, which are compared to libraries and standards. ekosfop.or.krscielo.br For quantitative analysis and isolation of highly pure compounds, preparative gas chromatography can also be employed. tandfonline.com Headspace solid-phase microextraction (HS-SPME) is another technique used to sample the volatile compounds directly from the plant material for GC-MS analysis. nih.govnih.gov

Quantitative Distribution Across Different Plant Parts or Cultivars

The concentration of this compound varies significantly depending on the plant species, the specific plant part, and the cultivar.

In a study on fresh Panax ginseng root, α-neoclovene constituted 7.78% of the essential oil. ekosfop.or.kr In contrast, the essential oil from the roots of Pittosporum tobira was found to contain a much higher concentration of 22.56% α-neoclovene. nih.gov

Comparative studies on Panax species consistently show a higher abundance of α-neoclovene in Korean ginseng (P. ginseng) cultivars compared to American ginseng (P. quinquefolium). nih.govmdpi.com The compound is also found in ginseng fruits, although studies suggest that the levels of some other sesquiterpenes, like (E)-β-farnesene, are higher in the fruits than in the roots, while the reverse is true for α-neoclovene. scielo.br

The table below presents quantitative data on this compound from different sources.

| Plant Source | Plant Part | Method | Relative Amount (%) | Reference |

| Panax ginseng | Root | GC-MS | 7.78 | ekosfop.or.kr |

| Pittosporum tobira | Root | GC-MS | 22.56 | nih.gov |

| Chrysanthemum indicum | - | GC-MS | 5.1 | jmaterenvironsci.com |

| Zanthoxylum mantaro | Leaves | GC-MS | 0.44 | nih.gov |

| Panax ginseng Cultivars | Root | HS-SPME/GC-MS | Higher than in P. quinquefolium | nih.govmdpi.com |

| Panax quinquefolium | Root | HS-SPME/GC-MS | Lower than in P. ginseng | nih.govmdpi.com |

Table 2: Quantitative distribution of this compound.

Biosynthetic Pathways and Enzymatic Synthesis of Alpha Neoclovene

Isoprenoid Precursor Metabolism: Farnesyl Pyrophosphate (FPP) as a Key Intermediate

The journey to (-)-α-neoclovene begins with the fundamental building block of all sesquiterpenes: farnesyl pyrophosphate (FPP). wikipedia.org FPP is a C15 isoprenoid intermediate derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. mdpi.com These pathways utilize simple starting materials like acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnumberanalytics.com

The enzyme farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to yield FPP. nih.govfrontierspartnerships.org This linear precursor, FPP, stands at a critical metabolic branch point, serving as the substrate for a vast array of sesquiterpene synthases, each responsible for generating a unique cyclic scaffold. wikipedia.orgnih.govfrontiersin.org The biosynthesis of (-)-α-neoclovene is thus directly dependent on the cellular pool of FPP. scispace.comnih.gov

Table 1: Key Molecules in the Early Stages of (-)-α-Neoclovene Biosynthesis

| Compound | Abbreviation | Role |

| Acetyl-Coenzyme A | Acetyl-CoA | Starting material for the mevalonate pathway |

| Isopentenyl Pyrophosphate | IPP | C5 isoprene (B109036) unit |

| Dimethylallyl Pyrophosphate | DMAPP | C5 isoprene unit, isomer of IPP |

| Farnesyl Pyrophosphate | FPP | C15 linear precursor to sesquiterpenes |

Proposed Enzymatic Cyclization Mechanisms from Acyclic Precursors

The transformation of the linear FPP molecule into the tricyclic structure of (-)-α-neoclovene is a feat of enzymatic catalysis. While the precise enzyme and mechanism for (-)-α-neoclovene are still under investigation, the proposed pathway involves a series of intricate cyclizations and rearrangements. It is believed that a sesquiterpene synthase initiates the reaction by catalyzing the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. nih.gov

This highly reactive carbocation then undergoes a cascade of intramolecular cyclizations. One proposed mechanism suggests an initial cyclization to form a caryophyllenyl cation. nih.govcaltech.edu Subsequent skeletal rearrangements and further cyclizations, guided by the specific architecture of the enzyme's active site, would then lead to the formation of the neoclovene (B12056202) skeleton. scispace.comcaltech.edu The complexity of these reactions often results in the formation of multiple products from a single precursor, with (-)-α-neoclovene being one of several possible outcomes of these rearrangement pathways. nih.govcaltech.edu

Investigation of Sesquiterpene Synthases Involved in Neoclovene Biosynthesis

The key to understanding (-)-α-neoclovene formation lies in identifying and characterizing the specific sesquiterpene synthase(s) responsible for its production. Sesquiterpene synthases are a diverse family of enzymes that catalyze the conversion of FPP into a wide variety of cyclic and acyclic sesquiterpenes. numberanalytics.comwur.nl These enzymes are known for their ability to control complex carbocation chemistry, including cyclizations and rearrangements, to yield specific products. researchgate.net

Research into the enzymatic origins of (-)-α-neoclovene has involved the screening of various organisms and the characterization of their terpene synthase (TPS) genes. For instance, studies on social amoebae like Dictyostelium purpureum have identified sesquiterpene synthases capable of producing a mixture of sesquiterpenes, including α-neoclovene and β-neoclovene, from FPP when expressed in E. coli. researchgate.net These findings highlight that a single sesquiterpene synthase can often generate multiple products due to the complex nature of the carbocation intermediates. researchgate.netosti.gov Further investigation into the specific sesquiterpene synthases from various natural sources will be crucial to fully elucidate the enzymatic basis of (-)-α-neoclovene biosynthesis.

Intermediates and Rearrangement Cascades in Natural Biosynthesis

The biosynthesis of (-)-α-neoclovene is intrinsically linked to complex rearrangement cascades involving various carbocationic intermediates. It is widely proposed that the formation of the neoclovene skeleton arises from the rearrangement of other sesquiterpene structures. caltech.edu For example, under acidic conditions, which can mimic aspects of an enzyme's active site, β-caryophyllene has been shown to rearrange into a complex mixture of products, including α-neoclovene. nih.govcaltech.edu

A key intermediate in the biosynthesis of many polycyclic sesquiterpenes is the presilphiperfolanyl cation. scispace.comcaltech.edu This cation is prone to skeletal rearrangements through carbon-carbon bond migrations, leading to a diverse array of sesquiterpenoid skeletons, including that of neoclovene. scispace.com Computational studies have been employed to help understand the intricate nature of these diverse rearrangement pathways. nih.govcaltech.edu The isolation of (-)-α-neoclovene alongside other sesquiterpenes like clovene and β-caryolanol from natural sources further supports the idea of a common biosynthetic origin involving shared intermediates and complex rearrangement cascades. caltech.edu

Heterologous Biosynthesis in Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

The potential for sustainable and scalable production of valuable terpenoids has driven research into their heterologous biosynthesis in engineered microorganisms. nih.gov Saccharomyces cerevisiae (baker's yeast) has emerged as a particularly attractive host for this purpose due to its well-characterized genetics and metabolism. nih.govnih.gov

The strategy for producing (-)-α-neoclovene in yeast involves introducing the gene for the specific sesquiterpene synthase responsible for its formation. By engineering the yeast's metabolic pathways to enhance the supply of the precursor FPP, production yields can be significantly increased. researchgate.net This often involves the overexpression of key enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate (B83284) synthase (ERG20). researchgate.net While the heterologous production of many terpenoids has been successfully demonstrated in S. cerevisiae and other microbes like E. coli, the specific, high-titer production of (-)-α-neoclovene remains a target for future metabolic engineering efforts. mdpi.comnih.gov

Chemical Synthesis and Transformation Strategies for Alpha Neoclovene

Total Synthesis Approaches

While detailed, step-by-step total synthesis routes for (-)-alpha-Neoclovene are not extensively documented in readily available literature, the pursuit of its complex, bridged tricyclic system has been a notable challenge in synthetic organic chemistry. The structure of neoclovene (B12056202), with its specific stereochemistry, requires precise control over ring formation and the introduction of chiral centers. Synthetic strategies would likely involve the assembly of a suitably functionalized bicyclic precursor, followed by a key ring-closing step to form the characteristic bridged system. The challenges inherent in constructing the tricyclo[5.2.2.0¹˒⁶]undecane core with the correct placement of four methyl groups make its total synthesis a significant undertaking.

Semisynthesis from Structurally Related Sesquiterpenes (e.g., β-Caryophyllene, Isocaryophyllene)

A more common and historically significant approach to obtaining this compound is through the semisynthesis from readily available, structurally related sesquiterpenes, most notably β-caryophyllene. nih.govchemicalbook.com The acid-catalyzed rearrangement of β-caryophyllene has been a subject of extensive research, revealing a complex network of isomerization pathways that lead to a variety of tricyclic sesquiterpenes, including neoclovene. nih.govrsc.org

β-Caryophyllene, with its nine-membered ring and a bicyclo[7.2.0]undecane skeleton, is prone to transannular cyclizations and skeletal rearrangements under acidic conditions. nih.govresearchgate.net These reactions are often initiated by the protonation of the endocyclic double bond, leading to a cascade of carbocationic intermediates. The formation of this compound is one of several outcomes of this complex reaction manifold. nih.gov

Similarly, isocaryophyllene (B31545), an isomer of β-caryophyllene, can also serve as a precursor. nih.govmdpi.com The subtle stereochemical differences between β-caryophyllene and isocaryophyllene can influence the distribution of products in these acid-catalyzed rearrangements.

| Precursor | Catalyst/Conditions | Major Products | Reference |

| β-Caryophyllene | Sulfuric Acid | β-Caryolanol, Clovene, Neoclovene | rsc.org |

| β-Caryophyllene | Acetic Acid | β-Caryolanol, Clovene, Neoclovene | rsc.org |

| β-Caryophyllene | Nafion SAC-13 | Isomeric Sesquiterpenes, Dimers | rsc.org |

| Isocaryophyllene | Acidic Conditions | Rearrangement Products | nih.gov |

Acid-Catalyzed and Other Chemically Induced Rearrangement Studies

The acid-catalyzed rearrangement of caryophyllane-type sesquiterpenes is a classic example of the intricate nature of carbocation chemistry. gla.ac.ukmsu.edu The treatment of β-caryophyllene with strong acids like sulfuric acid initially yields a complex mixture of numerous hydrocarbons and alcohols. rsc.org Over time, this mixture simplifies to a few stable products, including clovene, caryolan-1-ol, and neoclovene. rsc.orggla.ac.uk The formation of neoclovene is a significant pathway in this rearrangement, and its structure was elucidated as 2,6,8,8-tetramethyltricyclo[5.2.2.0¹˒⁶]undec-2-ene. researchgate.net

These rearrangements are understood to proceed through a series of carbocation intermediates, with Wagner-Meerwein shifts and transannular interactions playing a key role. researchgate.net The exact mechanism leading to neoclovene involves a specific folding of the caryophyllene (B1175711) macrocycle and a sequence of bond migrations that ultimately form the unique tricyclic skeleton of neoclovene. gla.ac.uk

Studies have also explored the rearrangements of neoclovene derivatives themselves. For instance, the rearrangement of neoclovene epoxides in the presence of solid superacids like ZrO₂/SO₄²⁻ and in formic acid has been investigated. researchgate.netresearchgate.netresearchgate.net These studies can lead to novel carbon skeletons, further highlighting the rich and complex chemistry of the neoclovene framework. researchgate.netresearchgate.net

| Starting Material | Reagent/Catalyst | Key Observations/Products | Reference |

| β-Caryophyllene | Sulfuric Acid | Initial formation of 18 hydrocarbons and 4 alcohols, simplifying to 3 hydrocarbons and 3 alcohols. Neoclovene yield of 18% after 3 days. | rsc.org |

| β-Caryophyllene | Nafion SAC-13 | Complete conversion to a mixture of seven sesquiterpenes and 13.7% dimers. No alcohols detected. | rsc.org |

| Neoclovene Epoxides | ZrO₂/SO₄²⁻ (solid superacid) | Rearrangement to new products. | researchgate.netresearchgate.net |

| Neoclovene Epoxides | Formic Acid | Formation of a ketone with a novel carbon skeleton. | researchgate.netresearchgate.net |

Regioselective and Stereoselective Functionalization of the Neoclovene Skeleton

The functionalization of the neoclovene skeleton allows for the introduction of new chemical properties and the potential for creating novel derivatives. Regioselective and stereoselective reactions are crucial for controlling the outcome of these transformations on a complex molecule like neoclovene. masterorganicchemistry.com

The double bond in the neoclovene structure is a primary site for functionalization. Reactions such as epoxidation, hydroboration-oxidation, and dihydroxylation can be employed to introduce oxygen-containing functional groups. The facial selectivity of these reactions would be influenced by the steric environment of the tricyclic system.

While specific, detailed studies on the comprehensive regioselective and stereoselective functionalization of this compound are not widely reported, the principles of these reactions are well-established in organic chemistry. researchgate.netrsc.org The inherent chirality and conformational rigidity of the neoclovene skeleton would be expected to exert significant stereocontrol on the approach of reagents, leading to a preference for the formation of one stereoisomer over others.

Derivatization Methods for Analytical or Structural Purposes

Derivatization is a common technique used to modify a compound to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for various spectroscopic methods. research-solution.commdpi.comnih.gov For a hydrocarbon like this compound, derivatization would typically involve reactions of a functional group introduced onto the skeleton, as the parent hydrocarbon itself is amenable to direct GC analysis.

If functionalized derivatives of neoclovene, such as alcohols or ketones formed through the reactions described in the previous section, were to be analyzed, standard derivatization procedures could be applied. For example, alcohols can be converted to their trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters to increase their volatility and improve peak shape in GC analysis. Ketones can be converted to oximes or other derivatives. These derivatization methods are standard practice in the analysis of natural products and other organic compounds. mdpi.comnih.gov The primary purpose of such derivatization would be to facilitate separation and identification, particularly in complex mixtures, or to aid in the structural elucidation of new neoclovene derivatives by providing compounds suitable for X-ray crystallography or detailed NMR analysis. nih.gov

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Carbocationic Rearrangement Mechanisms Relevant to Neoclovene (B12056202) Formation and Transformation

(-)-alpha-Neoclovene is a fascinating sesquiterpene hydrocarbon whose formation is intricately linked to complex carbocationic rearrangements of other natural products, most notably caryophyllene (B1175711) and its derivatives. rsc.orggla.ac.ukrsc.org The acid-catalyzed rearrangement of caryophyllene is a classic example of the molecular acrobatics that carbocations can undergo, leading to a variety of structurally diverse products. gla.ac.uknih.gov

The formation of the neoclovene skeleton from caryophyllene is proposed to proceed through a series of Wagner-Meerwein shifts. The process is initiated by the protonation of the endocyclic double bond of caryophyllene, leading to a tertiary carbocation. A subsequent cascade of intramolecular cyclizations and rearrangements, involving the cyclobutane (B1203170) ring, ultimately gives rise to the tricyclic framework of neoclovene. rsc.orggla.ac.uk These acid-catalyzed reactions typically result in complex mixtures of products, including clovene and caryolan-1-ol, with the distribution of these products being highly dependent on the reaction conditions. gla.ac.uknih.gov

The study of these rearrangements is not limited to the parent hydrocarbon. For instance, the acid-catalyzed rearrangement of caryophyllene oxide also yields a variety of products, demonstrating the influence of the epoxide functional group on the carbocationic pathways. rsc.orgnih.gov Similarly, rearrangements of neoclovene epoxides in the presence of strong acids have been investigated, leading to the formation of ketones with novel carbon skeletons. researchgate.net These transformations underscore the rich and complex chemistry governed by carbocationic intermediates in the caryophyllane and neoclovane systems.

Reactions with Atmospheric Oxidants (e.g., NO3 Radical, Ozone)

As a biogenic volatile organic compound (BVOC), this compound is emitted into the atmosphere where it can react with various oxidants. rsc.orgrsc.org These reactions are crucial for understanding the atmospheric lifetime and environmental impact of this compound. The nitrate (B79036) radical (NO3), a key nighttime oxidant in the troposphere, reacts readily with unsaturated compounds like neoclovene. nih.gov

Experimental studies have determined the rate coefficient for the gas-phase reaction of the NO3 radical with α-neoclovene. These studies are important for atmospheric modeling and for assessing the contribution of such reactions to the formation of secondary organic aerosols (SOA). rsc.orgrsc.orgnih.gov The reaction with the NO3 radical is a significant atmospheric sink for neoclovene, particularly during the nighttime. rsc.org

The reaction rate constants for α-neoclovene with the NO3 radical have been measured using relative-rate methods. These experiments provide valuable kinetic data for atmospheric chemistry models. rsc.orgrsc.org The oxidation of neoclovene by other atmospheric oxidants, such as ozone (O3) and the hydroxyl radical (OH), also contributes to its atmospheric degradation, although the reaction with the NO3 radical is often dominant at night. rsc.orgresearchgate.net The products of these oxidation reactions can further participate in atmospheric processes, including the formation of particulate matter. osti.gov

Table 1: Rate Coefficients for the Reaction of α-Neoclovene with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Method | Reference |

|---|---|---|---|---|---|

| NO₃ | (8.2 ± 4.6) x 10⁻¹² | 298 ± 2 | 760 ± 10 | Relative Rate | rsc.org |

| NO₃ | 8.25 x 10⁻¹² | - | - | Evaluated Data | copernicus.orgresearchgate.net |

Computational and Quantum Chemical Approaches in Reaction Mechanism Elucidation

Computational and quantum chemical methods have become indispensable tools for unraveling the complex reaction mechanisms associated with this compound. caltech.eduresearchgate.net These theoretical approaches provide detailed insights into the energetics and geometries of transient species like carbocations, which are often difficult to study experimentally. researchgate.net

For instance, quantum chemical calculations have been employed to investigate the carbocationic rearrangement pathways leading to the formation of neoclovene from caryophyllene. nih.govcaltech.edu These studies help to rationalize the observed product distributions by calculating the relative stabilities of various carbocationic intermediates and the energy barriers for their interconversion. researchgate.net By mapping the potential energy surface, researchers can identify the most probable reaction pathways.

Molecular mechanics and quantum-chemical methods have also been used to elucidate the mechanisms of further transformations of the neoclovene skeleton, such as the rearrangements of neoclovene epoxides in acidic media. researchgate.net These computational studies can predict the formation of novel products and provide a framework for understanding the underlying electronic and steric factors that govern the reaction outcomes. The application of these in silico techniques complements experimental findings and offers a deeper understanding of the intricate reaction dynamics. researchgate.net

Photochemical and Thermal Degradation Pathways

The degradation of this compound can also be initiated by photochemical and thermal processes. While specific studies focusing solely on the photochemical and thermal degradation of this compound are not extensively detailed in the provided search results, general principles of organic photochemistry and thermal rearrangements can be applied. fisheries.orgnih.gov

Photochemical degradation would involve the absorption of light, potentially leading to excited electronic states that can undergo various reactions such as isomerization, fragmentation, or reaction with other atmospheric species. nih.gov The presence of a double bond in the neoclovene structure suggests that it could be susceptible to photochemical reactions. alfa-chemistry.com For many organic compounds, photochemical degradation is a significant removal pathway in the environment, particularly in aqueous systems or on surfaces exposed to sunlight. fisheries.org

Thermal degradation would involve the decomposition of the molecule at elevated temperatures. For a complex tricyclic system like neoclovene, thermal stress could induce rearrangements and fragmentations. Such processes are often involved in the analysis of essential oils by gas chromatography, where high temperatures in the injector port can sometimes lead to the formation of artifacts. The stability of neoclovene under typical atmospheric temperature ranges is expected to be high, with reactions with oxidants being the more significant degradation pathways.

Influence of Reaction Conditions on Product Distribution in Complex Mixtures

The distribution of products in the chemical reactions involving this compound and its precursors is highly sensitive to the reaction conditions. nih.govcaltech.edu This is particularly evident in the acid-catalyzed rearrangements of caryophyllene, where minor changes in the acid catalyst, solvent, temperature, or reaction time can significantly alter the yields of neoclovene, clovene, and other rearranged products. gla.ac.uknih.gov

For example, the choice of acid, such as sulfuric acid or polyphosphoric acid, can favor different carbocationic rearrangement pathways, leading to a different product mixture. gla.ac.uk The solvent can also play a crucial role by stabilizing or destabilizing certain intermediates and transition states. The treatment of caryophyllene oxide with different acidic reagents has been shown to yield a variety of rearranged products, highlighting the reagent-controlled nature of these transformations. nih.gov

Analytical Chemistry Methodologies for Characterization and Quantification of Alpha Neoclovene

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile compounds like (-)-alpha-neoclovene. researchgate.net This method allows for the separation of individual components from a complex mixture and their subsequent identification based on their mass-to-charge ratio.

In the analysis of essential oils, this compound is frequently identified as a constituent. For instance, in the essential oil of fresh Panax ginseng root, α-neoclovene was found to be a primary constituent, representing 7.78% of the total peak area. ekosfop.or.kr Similarly, it has been detected in the essential oil of Elionurus tristis leaves, where it constituted 15.8% of the oil. researchgate.net Studies on Stachys byzantina have also identified α-neoclovene in the essential oil from its dried aerial parts. scholarsresearchlibrary.com The compound has also been reported in Panax notoginseng, Panax quinquefolius, and Schisandra chinensis. naturalproducts.net

The identification of this compound by GC-MS is confirmed by comparing its mass spectrum and retention index with those of authentic standards or with data from established libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a critical parameter for identification. For this compound, the semi-standard non-polar Kovats retention index has been reported as 1454. scholarsresearchlibrary.comnih.gov

Interactive Data Table: GC-MS Identification of this compound in Various Plant Species

| Plant Species | Percentage of Total Oil | Reference |

| Panax ginseng (fresh root) | 7.78% | ekosfop.or.kr |

| Elionurus tristis (leaves) | 15.8% | researchgate.net |

| Stachys byzantina (dried aerial parts) | 0.6% | scholarsresearchlibrary.com |

| Pittosporum tobira (roots) | Major Component | researchgate.net |

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Analysis

While GC-MS is the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. researchgate.net For sesquiterpenes, HPLC, particularly in the reversed-phase mode, is often the analytical method of choice. researchgate.net

Although specific applications of HPLC for the routine analysis of this compound are less common due to its volatility, HPLC is invaluable for the separation and purification of sesquiterpenes from complex plant extracts. nih.govbioline.org.br The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. alfachemic.com Detection is often achieved using a diode array detector (DAD) or a mass spectrometer (LC-MS). acs.org For instance, HPLC methods have been developed for the simultaneous quantification of multiple sesquiterpene lactones in various plants, demonstrating the capability of this technique to resolve complex mixtures of related compounds. nih.govjfda-online.com These methods often employ C18 columns and gradient elution with mobile phases consisting of acetonitrile (B52724) and water. nih.govjfda-online.com

Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME), Hydrodistillation, Solvent Extraction)

The choice of sample preparation technique is critical for the accurate analysis of this compound as it dictates the efficiency of extraction from the sample matrix.

Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant materials. researchgate.net The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. This method was used to obtain the essential oil from Elionurus tristis leaves for GC-MS analysis. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds. researchgate.net It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample or directly immersing it in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. fmach.it Headspace SPME (HS-SPME) coupled with GC-MS has been successfully used to analyze the volatile compounds in fresh Panax ginseng root, where this compound was identified. researchgate.netfmach.it

Solvent Extraction: This classic technique involves the use of a solvent to dissolve the target compounds from a sample matrix. The choice of solvent is crucial and depends on the polarity of the target analyte. For sesquiterpenes, which are generally non-polar, solvents like hexane (B92381) or dichloromethane (B109758) are often used.

Advanced Chromatographic Separations (e.g., Chiral Chromatography)

Enantiomers, or stereoisomers that are non-superimposable mirror images, often exhibit different biological activities. mdpi.com Since this compound is a chiral molecule, separating its enantiomers is important for stereospecific studies. Chiral chromatography is a specialized form of chromatography used for this purpose. d-nb.info

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific applications of chiral chromatography for the routine analysis of this compound are not extensively documented in the provided results, the principles of enantioselective separation are well-established for other chiral compounds, including other terpenes. d-nb.info These separations can be performed using both gas chromatography (chiral GC) and liquid chromatography (chiral HPLC). d-nb.info

Chemo Ecological and Environmental Context of Alpha Neoclovene

Role as a Plant Volatile Organic Compound (VOC) Emission

(-)-α-Neoclovene has been identified as a significant volatile organic compound emitted by several plant species. Sesquiterpenes like (-)-α-Neoclovene are secondary metabolites that contribute to the characteristic aroma and biological activity of the plant. nih.govfrontiersin.org

Research has identified (-)-α-Neoclovene in the essential oils and volatile emissions of various parts of Pittosporum tobira (Thunb.) W.T. Aiton, a species cultivated in Tunisia. nih.govresearchgate.net In this plant, (-)-α-Neoclovene is a major component of the essential oil extracted from the roots. nih.govresearchgate.net Similarly, it is a noted constituent in different parts of the medicinal plant Panax ginseng (ginseng), including its roots and fruits. frontiersin.orgekosfop.or.krnih.govnih.gov

Atmospheric Lifetime and Reactivity with Key Atmospheric Species

Once released into the atmosphere, the lifetime and fate of (-)-α-Neoclovene are governed by its reactions with key atmospheric oxidants, including the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). researchgate.netacs.org The atmospheric lifetime of VOCs can range from seconds to weeks depending on their chemical structure and reactivity. researchgate.net Sesquiterpenes are generally highly reactive, which makes them important contributors to atmospheric chemistry, even at low concentrations. csic.escopernicus.org

The reactivity of a terpene is highly dependent on its specific isomeric structure. acs.orgnih.gov For sesquiterpenes, reactions with ozone can be particularly rapid, with lifetimes often lasting only a few minutes. nih.gov While specific kinetic data for the reaction of (-)-α-Neoclovene with ozone and OH radicals are not detailed in the provided context, its classification as a sesquiterpene suggests a short atmospheric lifetime. nih.gov The primary daytime oxidant is the OH radical, which is responsible for the removal of a vast array of hydrocarbons. leeds.ac.ukharvard.edu The reactions of sesquiterpenes with these oxidants can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. csic.escopernicus.orgresearchgate.net

Contribution to Plant Volatile Profiles in Specific Ecosystems

In studies on fresh Panax ginseng root, (-)-α-Neoclovene was identified as one of the primary constituents of the total volatile oil, with a peak area of 7.78%. ekosfop.or.kr Another analysis of ginseng volatile oil found (-)-α-Neoclovene present at 3.61%. nih.gov It has also been noted as a volatile metabolite in the fruits of P. ginseng and its concentration is higher in Korean ginseng cultivars compared to American ginseng. frontiersin.orgnih.gov The presence and concentration of such compounds define the unique chemical signature of the plant within its ecosystem.

Table 1: Presence of (-)-α-Neoclovene in Plant Volatile Profiles| Plant Species | Plant Part | Relative Abundance (%) | Reference |

|---|---|---|---|

| Pittosporum tobira | Roots (Essential Oil) | 22.56 | nih.govresearchgate.net |

| Panax ginseng | Root (Essential Oil) | 7.78 | ekosfop.or.kr |

| Panax ginseng | (Volatile Oil) | 3.61 | nih.gov |

| Panax ginseng | Fruits | Present | frontiersin.org |

Influence on Plant-Environment Chemical Dynamics

Volatile sesquiterpenes, including (-)-α-Neoclovene, are crucial mediators of a plant's interaction with its environment. nih.gov These compounds play significant roles in defending the plant against herbivores and pathogens. nih.govmdpi.com They can act as deterrents or, conversely, attract the natural enemies of herbivores, a process known as indirect defense. nih.govcsic.es

Furthermore, plant-emitted VOCs are involved in communication, both with other plants and with pollinators. nih.govcsic.es The release of these compounds can be influenced by various abiotic and biotic factors, such as temperature, light, physical damage, and attacks by insects or microbes. csic.es As a component of a plant's specific volatile blend, (-)-α-Neoclovene contributes to the complex chemical landscape that shapes ecological interactions, such as deterring predation and attracting beneficial organisms. wikipedia.orgcsic.es The emission of these reactive compounds into the atmosphere also influences local and regional atmospheric chemistry, contributing to processes like the formation of secondary organic aerosols and affecting ozone concentrations. csic.esacs.orgcopernicus.org

Advanced Research Perspectives and Future Directions in Alpha Neoclovene Studies

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of terpenoids, including (-)-alpha-neoclovene, is a testament to nature's chemical prowess. These pathways begin with simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) or methylerythritol-4-phosphate (MEP) pathways. mdpi.comresearchgate.net For sesquiterpenes like neoclovene (B12056202), these C5 units are assembled into the C15 linear precursor, farnesyl pyrophosphate (FPP). mdpi.comnih.gov

The true complexity begins with the action of terpene synthases (TPSs), also known as terpene cyclases. mdpi.comnumberanalytics.com These enzymes catalyze the conversion of the acyclic FPP into a vast array of cyclic and polycyclic hydrocarbon skeletons. mdpi.comasm.org The biosynthesis of this compound involves a remarkable cascade of carbocationic cyclizations and rearrangements initiated by a terpene synthase. While the general pathway is understood to proceed from FPP, the precise enzymatic mechanisms governing each step are not fully characterized.

Future research will focus on:

Identifying and Characterizing the Specific Neoclovene Synthase: Isolating the specific fungal terpene synthase responsible for producing this compound and characterizing its structure and function is a primary goal. This involves gene cloning, protein expression, and in vitro assays. nih.gov

Mapping the Carbocationic Cascade: The transformation of FPP into the neoclovene skeleton involves highly reactive and transient carbocation intermediates. A key challenge is to elucidate the exact sequence of cyclizations, hydride shifts, and methyl migrations on the enzyme's active site. univ-st-etienne.fr Advanced techniques like isotopic labeling studies followed by NMR analysis can help trace the intricate pathway. oup.com

Understanding Enzyme-Intermediate Interactions: A significant unknown is how the enzyme's active site pocket stabilizes the high-energy carbocation intermediates and guides the rearrangement cascade toward the specific neoclovene structure, avoiding the formation of other sesquiterpene scaffolds. asm.orgrsc.org Solving the crystal structure of the neoclovene synthase complexed with substrate analogs could provide invaluable insights. asm.org

Unraveling these remaining biosynthetic mysteries will not only deepen our fundamental understanding of enzymatic catalysis but also provide the tools for bioengineering and chemoenzymatic synthesis strategies. nih.gov

Development of Novel Asymmetric Synthetic Routes to Enantiopure this compound

The chemical synthesis of structurally complex natural products like this compound presents a significant challenge to organic chemists. Achieving the correct relative and absolute stereochemistry (enantiopurity) is crucial, as different enantiomers can have vastly different biological activities. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is therefore a major focus of research. slideshare.netepfl.ch

Future directions in this area include:

Catalytic Enantioselective Methods: The development of new chiral catalysts (either metal complexes or small organic molecules called organocatalysts) is a key frontier. nih.gov These catalysts can direct a reaction to produce predominantly one enantiomer, offering a more efficient alternative to using chiral auxiliaries or resolving racemic mixtures. slideshare.netmdpi.com For instance, strategies like asymmetric conjugate additions or catalytic cyclizations could be employed to set key stereocenters early in the synthesis. nih.gov

Cascade Reactions: Designing synthetic routes that form multiple bonds and stereocenters in a single, continuous process (a cascade reaction) can dramatically improve efficiency. mdpi.com A future goal would be to develop a catalytic, asymmetric cascade that mimics the biosynthetic cyclization to rapidly construct the core tricyclic skeleton of neoclovene.

Divergent Synthesis: Creating a flexible synthetic strategy that allows for the synthesis of not only this compound but also its various natural and unnatural analogs from a common intermediate. acs.orgfigshare.com This approach is valuable for structure-activity relationship studies.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Strategy | Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, inexpensive enantiopure starting materials from nature (e.g., (R)-glycidol). nih.gov | Establishes absolute stereochemistry from the start. | Can require lengthy synthetic sequences to reach the target structure. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Reliable and well-established methods. | Requires additional steps for attachment and removal, reducing atom economy. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate large quantities of an enantiopure product. nih.gov | Highly atom- and step-economical. | Catalyst development can be challenging and expensive. |

| Organocatalysis | Uses chiral, metal-free small organic molecules as catalysts. mdpi.com | Often less sensitive to air and moisture than metal catalysts; environmentally benign. | Can have lower turnover numbers compared to some metal catalysts. |

Exploration of Advanced Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of biocatalysis with the broad scope and scalability of traditional organic chemistry. nih.govrsc.org This hybrid approach holds immense promise for the efficient and sustainable synthesis of complex molecules like this compound. researchgate.net

Future research in this domain will likely explore:

Enzymatic Key Steps: Using isolated enzymes or whole-cell systems to perform challenging transformations within a synthetic route. For neoclovene, a purified or engineered terpene synthase could be used to perform the key cyclization of a chemically synthesized FPP analog, generating the complex carbon skeleton with perfect stereocontrol. numberanalytics.comchemrxiv.org

Engineered Enzymes: Advances in synthetic biology and directed evolution allow for the modification of enzymes to accept non-natural substrates or to catalyze novel reactions. rsc.org It may be possible to engineer a terpene synthase to produce neoclovene analogs with unique functionalities by feeding it synthetically modified precursors. researchgate.net

Multi-Enzyme Cascades: Developing one-pot reactions where multiple enzymes work in sequence to build up a complex molecule from a simple starting material. rsc.org This mimics the efficiency of metabolic pathways and can significantly shorten synthetic routes.

A hypothetical chemoenzymatic route to a neoclovene analog could involve the chemical synthesis of a modified prenyl alcohol, enzymatic phosphorylation to the diphosphate, and finally, cyclization catalyzed by an engineered terpene synthase. researchgate.netresearchgate.net This strategy offers a modular and powerful way to access novel chemical diversity based on the neoclovene scaffold.

Integration of Multi-Omics Data for Comprehensive Metabolic Network Reconstruction

Understanding how an organism like a fungus produces this compound requires looking beyond a single gene or enzyme to the entire metabolic network. chalmers.se The integration of multiple "omics" datasets—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—provides a systems-level view of cellular processes. biorxiv.orgresearchgate.net

For fungi that produce neoclovene, such as Aspergillus oryzae, this approach is critical. nih.govebi.ac.uk Although genome-scale metabolic models for some fungi exist, they often contain many genes with unknown functions. nih.gov

Future research directions include:

Identifying Biosynthetic Gene Clusters: Using genomics to locate the cluster of genes responsible for neoclovene production. Terpene synthase genes are often found alongside genes for precursor supply and subsequent chemical modifications.

Functional Annotation: Integrating transcriptomics (which genes are turned on under certain conditions) and proteomics (which enzymes are actually present) to assign functions to previously uncharacterized genes within the biosynthetic cluster and the broader metabolic network. nih.govmdpi.com

Metabolic Flux Analysis: Using metabolomics to measure the levels of intermediates in the pathway and combining this with computational modeling to understand the flow of carbon through the network towards neoclovene production. mdpi.complos.org

Metabolic Engineering: Once a comprehensive network model is built, it can be used to guide metabolic engineering efforts. researchgate.net For example, by overexpressing bottleneck enzymes or knocking out competing pathways, the production of this compound in a microbial host could be significantly increased. nih.gov

This integrated, data-driven approach is essential for moving from simply identifying a natural product to understanding and harnessing its production on a larger scale. biorxiv.orgplos.org

Application of In Silico Modeling for Structure-Reactivity Correlations within the Neoclovene Class

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions and molecular structures that are often difficult or impossible to observe experimentally. univ-st-etienne.fr For the neoclovene class, in silico modeling, particularly using methods like Density Functional Theory (DFT), is invaluable for understanding the complex carbocation rearrangements central to its formation. nih.govrsc.org

Advanced research in this area will focus on:

Modeling Reaction Mechanisms: Using DFT calculations to map the potential energy surface of the cyclization/rearrangement cascade. mdpi.com This can help validate proposed biosynthetic pathways, predict the stability of transient intermediates, and calculate the energy barriers for different steps, explaining why one product is formed over another. researchgate.net

Simulating Enzyme Active Sites: Creating computational models of the terpene synthase active site with the substrate docked inside. uni-rostock.de These models can reveal key amino acid residues that interact with the substrate and carbocation intermediates, guiding the reaction along a specific path. nih.gov This knowledge is crucial for rational, site-directed mutagenesis experiments aimed at altering the enzyme's product profile.

Predicting Properties of Analogs: Using computational methods to predict the properties, including spectral data (like NMR or circular dichroism) and potential reactivity, of novel, hypothetical neoclovene analogs. researchgate.net This can help prioritize which analogs to pursue via chemical or chemoenzymatic synthesis.

Table 2: Applications of In Silico Modeling in Neoclovene Research

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Molecular Mechanics (MM) | Conformational analysis of substrates and intermediates. | Identifies low-energy shapes of molecules. researchgate.net |

| Quantum Mechanics (QM), e.g., DFT | Calculation of reaction pathways, transition state energies, and intermediate stabilities. mdpi.comresearchgate.net | Elucidates the detailed electronic mechanism of the carbocation cascade. |

| QM/MM Hybrid Methods | Simulates the enzymatic reaction where the active site is treated with QM and the rest of the protein with MM. | Models the influence of the enzyme environment on the chemical reaction. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the enzyme and substrate over time. | Reveals the dynamic process of substrate binding and product release; identifies key protein motions. rsc.org |

By combining these advanced computational approaches with experimental work, researchers can achieve a deeply detailed understanding of the chemistry and biology of this compound, paving the way for new discoveries and applications. sbc.org.br

Q & A

Q. How can the stereochemical configuration of (-)-α-Neoclovene be accurately determined using spectroscopic methods?

To resolve stereochemistry, employ a multi-technique approach:

- Nuclear Overhauser Effect (NOESY/ROESY) NMR to identify spatial proximities between protons.

- X-ray crystallography for definitive 3D structural confirmation.

- Comparative analysis of experimental ¹³C NMR shifts with density functional theory (DFT) predictions. Document solvent effects and temperature parameters meticulously to address conformational variability .

Q. What chromatographic techniques optimize the separation of (-)-α-Neoclovene from complex natural extracts?

Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. Validate purity via:

Q. What are the key challenges in synthesizing (-)-α-Neoclovene via terpene cyclase-mediated pathways?

Challenges include:

- Enzyme specificity : Screen mutant libraries of claviene synthase to improve catalytic efficiency.

- Byproduct formation : Optimize pH (6.5–7.2) and cofactor concentrations (Mg²⁺, 10–15 mM) to minimize diterpene byproducts. Track reaction progress using real-time LC-MS and validate via isotopic labeling experiments .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular dynamics) predict the thermodynamic stability of (-)-α-Neoclovene compared to its diastereomers?

- Perform conformational sampling with molecular dynamics (MD) simulations (300 K, 100 ns trajectories) to identify low-energy states.

- Calculate Gibbs free energy differences (ΔΔG) via DFT at the B3LYP/6-311+G(d,p) level. Validate predictions against experimental thermal decomposition data (TGA/DSC) and crystallographic disorder parameters .

Q. What experimental strategies resolve contradictions in reported bioactivity data of (-)-α-Neoclovene across different cell lines?

Address variability through:

- Dosage normalization : Standardize concentrations using molarity (µM) instead of mass (µg/mL).

- Cell-line authentication : Verify via STR profiling to exclude cross-contamination.

- Pathway-specific assays : Compare cytotoxicity (MTT assay) and anti-inflammatory effects (IL-6/IL-1β ELISA) under hypoxia (1% O₂) vs. normoxia .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the biosynthetic pathway of (-)-α-Neoclovene in Ligustrum species?

- Feed ¹³C-labeled mevalonate to plant cultures and track incorporation via 2D INADEQUATE NMR .

- Use deuterium-labeled farnesyl pyrophosphate to map cyclization steps. Cross-reference results with RNA-seq data of terpene synthase expression during different growth phases .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in (-)-α-Neoclovene bioactivity studies?

Q. How should researchers design controls to validate the specificity of (-)-α-Neoclovene in enzyme inhibition assays?

Include:

- Negative controls : Incubate enzymes with vehicle (DMSO ≤0.1%) and heat-denatured proteins.

- Positive controls : Known inhibitors (e.g., rosiglitazone for PPAR-γ assays).

- Counter-screens : Test against phylogenetically related enzymes (e.g., α/β-hydrolases) to rule off-target effects .

Data Reproducibility & Reporting

Q. What metadata is critical for reproducing (-)-α-Neoclovene isolation protocols from botanical sources?

Document:

Q. How can contradictory NMR assignments of (-)-α-Neoclovene in literature be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.